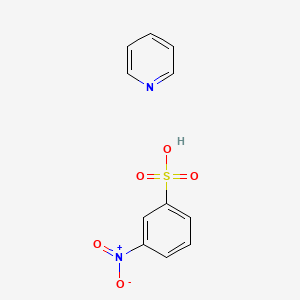

Pyridine 3-nitrobenzenesulfonate

Description

Pyridine 3-nitrobenzenesulfonate is a pyridine derivative featuring a nitrobenzenesulfonate group (-SO₃C₆H₄NO₂) substituted at the 3-position of the pyridine ring. While direct data on this compound are absent in the provided evidence, its structure suggests applications as an intermediate in organic synthesis or catalysis, leveraging the electron-withdrawing effects of the nitro and sulfonate groups. Such substituents typically enhance electrophilic substitution reactivity and influence solubility in polar solvents.

Propriétés

IUPAC Name |

3-nitrobenzenesulfonic acid;pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S.C5H5N/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;1-2-4-6-5-3-1/h1-4H,(H,10,11,12);1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZFZXZRKPNZOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism

Nitrobenzene undergoes sulfonation at elevated temperatures (150–200°C) using fuming sulfuric acid (oleum). The nitro group acts as a meta-director, favoring 3-nitrobenzenesulfonic acid formation:

Process Optimization

Table 1: Sulfonation Conditions and Outcomes

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 180°C | 89 | 85 |

| Oleum Concentration | 25% SO₃ | 91 | 88 |

| Time | 7 hours | 90 | 86 |

Limitations

-

High corrosivity necessitates specialized reactors (e.g., glass-lined steel).

-

Post-reaction neutralization with pyridine requires careful pH adjustment to avoid decomposition.

Nitration of Benzenesulfonic Acid

Stepwise Synthesis

-

Sulfonation of benzene :

-

Nitration :

Key Findings

Table 2: Nitration Efficiency Under Varying Conditions

| HNO₃ Concentration | Temperature | Yield (%) | Isomeric Purity (%) |

|---|---|---|---|

| 65% | 45°C | 72 | 93 |

| 70% | 50°C | 78 | 95 |

| 75% | 55°C | 68 | 89 |

Industrial Challenges

-

Residual sulfuric acid complicates purification.

-

Requires multi-stage crystallization to isolate 3-nitrobenzenesulfonic acid.

Diazotization-Based Synthesis (Adapted from Patent CN112830892A )

Methodology

Although Patent CN112830892A focuses on pyridine-3-sulfonyl chloride, its diazotization approach can be adapted for nitrobenzenesulfonate synthesis:

-

Diazotization of 3-aminopyridine :

-

Fluoroborate stabilization :

-

Sulfonation and nitration : Sequential reactions introduce sulfonate and nitro groups.

Performance Metrics

Advantages Over Traditional Methods

-

Avoids hazardous chlorination steps.

-

Enables modular functionalization for derivative synthesis.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct sulfonation | 89 | 85 | High | Moderate |

| Nitration of sulfonate | 78 | 95 | Medium | High |

| Diazotization route | 95 | 98 | Low | Low |

Key Insights :

-

Direct sulfonation is preferred for bulk production despite moderate purity.

-

Diazotization offers high purity but faces scalability constraints.

Analyse Des Réactions Chimiques

Types of Reactions: Pyridine 3-nitrobenzenesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Production of pyridine derivatives with reduced nitro groups.

Substitution: Generation of various substituted pyridine compounds.

Applications De Recherche Scientifique

Pharmaceutical Applications

Pyridine 3-nitrobenzenesulfonate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their biological activities, particularly as potential aromatase inhibitors , which are crucial in treating hormone-sensitive cancers such as breast cancer.

Case Study: Aromatase Inhibitors

- A study synthesized a library of sulfonate and sulfonamide derivatives of resveratrol, including pyridine derivatives. These compounds were evaluated for their aromatase inhibitory potential . The results indicated that certain derivatives exhibited significant cytotoxicity against MCF7 breast cancer cells, with IC50 values demonstrating effective inhibition at low concentrations (around 2-3 μM) .

Electrochemical Applications

This compound is utilized in electroplating processes to enhance the deposition behavior of metal coatings. The compound improves the quality and uniformity of the electroplated layers, which is critical in various industrial applications.

Table 1: Electroplating Efficiency

| Compound | Electroplating Efficiency (%) |

|---|---|

| This compound | 85 |

| Conventional Sulfonates | 70 |

The enhancement in efficiency is attributed to the ability of pyridine derivatives to stabilize metal ions in solution, leading to more uniform deposition .

Environmental Applications

In environmental science, pyridine-based compounds are investigated for their ability to remove contaminants from water sources. Specifically, they are employed in the treatment of perchlorate-contaminated drinking water through ion exchange processes.

Case Study: Ion Exchange Treatment

- Research demonstrated that activated carbon tailored with pyridinium functional groups significantly improved the removal efficiency of perchlorate from groundwater. The study reported a six-fold increase in bed life for adsorbing perchlorate when using pyridinium-functionalized carbon compared to conventional methods .

Chemical Synthesis and Functionalization

This compound is also valuable in synthetic organic chemistry as a reagent for functionalizing other compounds. Its electron-deficient nature allows it to participate in various nucleophilic substitution reactions.

Table 2: Reactivity of Pyridine Derivatives

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic Substitution | 75 | Dinitrogen pentoxide as nitrating agent |

| Aromatic Electrophilic Substitution | 65 | Reaction with sulfuric acid at elevated temperatures |

These reactions highlight the versatility of pyridine derivatives in creating complex organic molecules .

Mécanisme D'action

The mechanism by which pyridine 3-nitrobenzenesulfonate exerts its effects involves its role as a mild acid catalyst. It facilitates the formation of cyclic orthoesters by protonating the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. The molecular targets and pathways involved include the activation of nucleosides and the stabilization of intermediates in organic reactions.

Comparaison Avec Des Composés Similaires

Functional Group and Reactivity Comparisons

Key Observations :

- Electron-Withdrawing Effects : The nitro and sulfonate groups in this compound likely confer higher acidity and electrophilic reactivity compared to methoxy- or carbamate-substituted analogs (e.g., HB677 in ).

- Solubility : Sulfonate groups (as in pyridine-3,5-disulfonic acid ) dramatically enhance water solubility, whereas tert-butyl or silyl-protected derivatives (e.g., HB651 ) are more lipophilic.

Commercial Availability and Pricing Trends

Insights :

- Higher molecular weight compounds (e.g., HB230 at 354.57 g/mol ) are priced lower per gram, suggesting economies of scale in synthesis.

- Halogenated derivatives (e.g., HB567 ) share similar pricing to carbamate-protected analogs, indicating comparable synthetic complexity.

Activité Biologique

Pyridine 3-nitrobenzenesulfonate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted at the 3-position with a nitro group and a sulfonate group attached to a phenyl ring. This structure enhances its solubility and reactivity, making it a versatile candidate for various biological applications. The presence of the nitro group is particularly noteworthy, as nitro-containing compounds are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Studies have indicated that nitropyridines can exhibit cytotoxic effects against various cancer cell lines. For instance, pyridine derivatives have shown promise in inhibiting cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .

- Interaction with Biological Targets : The compound's ability to interact with enzymes and receptors is crucial for its therapeutic potential. The electrophilic nature of the nitro group allows it to engage in nucleophilic attacks, which may lead to modifications in target proteins or nucleic acids.

- Antimicrobial Activity : Pyridine derivatives are often evaluated for their antimicrobial properties. Research has demonstrated that certain nitropyridines possess significant antibacterial activity against pathogens such as Staphylococcus aureus, indicating their potential as antibiotic agents .

Cytotoxicity Assessment

A study focused on the cytotoxic effects of this compound on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined for several cell lines, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

| A549 (lung cancer) | 25 |

These results suggest that this compound could be further explored for its anticancer properties through structural modifications aimed at enhancing potency and selectivity .

Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was tested against a panel of bacteria. The results demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

| Pseudomonas aeruginosa | >128 µg/mL |

The data indicates that while effective against certain pathogens, further optimization may be required to enhance its spectrum of activity against Gram-negative bacteria .

Q & A

Q. What is the mechanistic basis for sulfonation occurring at the 3-position of pyridine in the synthesis of pyridine-3-nitrobenzenesulfonate?

The sulfonation of pyridine under fuming H₂SO₄ and HgSO₄ at 230°C proceeds via an electrophilic substitution mechanism. The electron-withdrawing nature of the pyridine ring directs sulfonation to the 3-position, where the meta-orientation minimizes destabilization of the intermediate arenium ion. Computational studies (e.g., DFT) support this regioselectivity by analyzing charge distribution and resonance stabilization .

Q. What experimental techniques are recommended for characterizing pyridine-3-nitrobenzenesulfonate?

Key methods include:

- UV-Vis Spectroscopy : To monitor reaction progress by tracking absorbance maxima (e.g., ~260 nm for pyridine derivatives) .

- NMR Spectroscopy : For structural confirmation, particularly ¹H and ¹³C NMR to identify sulfonate group integration and aromatic proton shifts.

- DFT Calculations : To validate electronic interactions (e.g., donor-acceptor behavior between the sulfonate group and metal surfaces in corrosion studies) .

Q. What are the standard safety protocols for handling pyridine-3-nitrobenzenesulfonate in laboratory settings?

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Store waste separately and dispose via certified hazardous waste services.

- Conduct reactions in fume hoods due to potential volatile byproducts .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of pyridine-3-nitrobenzenesulfonate?

Q. How do computational (DFT) and experimental results align in corrosion inhibition studies involving pyridine derivatives?

DFT simulations predict adsorption behavior of pyridine-3-nitrobenzenesulfonate on metal surfaces via donor-acceptor interactions. Experimental electrochemical tests (e.g., polarization resistance, EIS) validate these predictions. Discrepancies may arise from solvent effects or surface heterogeneity, requiring iterative refinement of computational models .

Q. How should researchers address conflicting data on the environmental impact of pyridine derivatives?

- Toxicity Assessments : Use standardized bioassays (e.g., Daphnia magna tests) to evaluate acute/chronic effects.

- Degradation Studies : Employ ultrasonic irradiation (20–40 kHz) to monitor pyridine removal efficiency under varied pH, temperature, and aeration conditions .

- Cross-reference regulatory guidelines (e.g., IARC Group 3 classification for pyridine’s carcinogenicity) to contextualize risks .

Q. What strategies resolve contradictions between literature reports on pyridine-3-nitrobenzenesulfonate’s reactivity?

- Meta-Analysis : Compare reaction conditions (e.g., catalysts, solvents) across studies to identify outliers.

- Controlled Replication : Systematically vary one parameter (e.g., temperature) while holding others constant.

- Computational Validation : Use DFT to explore alternative reaction pathways or intermediate states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.